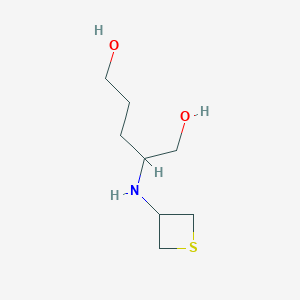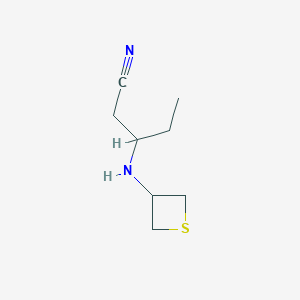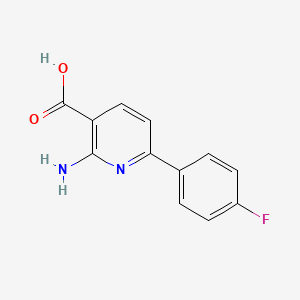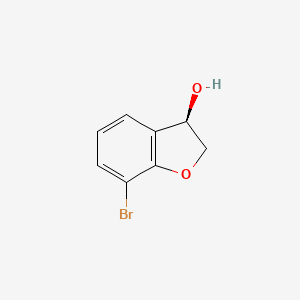
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxyl group at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
After bromination, the hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions. The reaction is typically carried out in an aqueous or organic solvent to achieve the desired product.
Industrial Production Methods
Industrial production of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
®-7-Bromo-2,3-dihydrobenzofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 7-bromo-2,3-dihydrobenzofuran-3-one.
Reduction: Formation of 2,3-dihydrobenzofuran-3-ol.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3rd position.
2,3-Dihydrobenzofuran-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrobenzofuran-3-ol: Contains a chlorine atom instead of a bromine atom at the 7th position.
Uniqueness
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions and reactions that are not possible with similar compounds lacking one or both of these groups.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1 |
InChI Key |
YPXQKMUDRAZXCL-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)Br)O |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


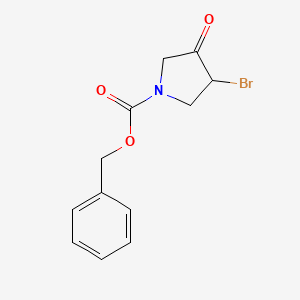
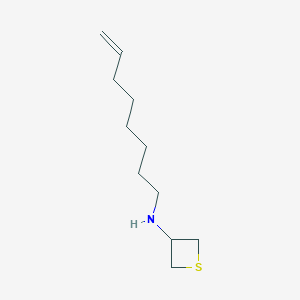

![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)


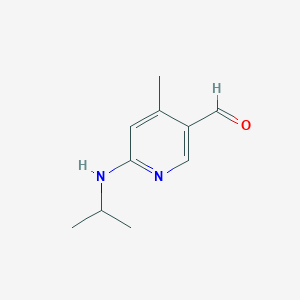
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
